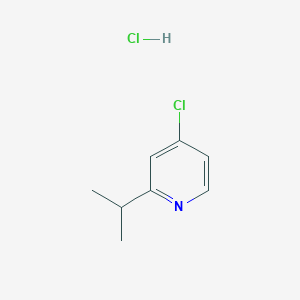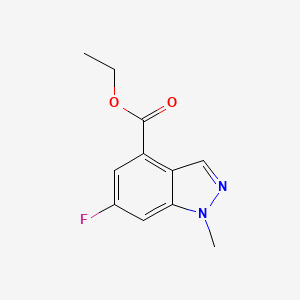
VH032-PEG2-NH2 hydrochloride; VHL Ligand-Linker Conjugates 3 hydrochloride; E3 ligase Ligand-Linker Conjugates 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-AHPC-PEG2-NH2 (hydrochloride) is a compound used primarily in the field of targeted protein degradation. It is a ligand-linker conjugate that facilitates the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for the degradation of target proteins via the proteolysis-targeting chimera (PROTAC) technology . This compound is particularly valuable in the synthesis of molecules designed for targeted protein degradation, making it a significant tool in chemical biology and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-PEG2-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the AHPC core structure. The core structure is then linked to a polyethylene glycol (PEG) chain, which is further functionalized with an amine group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-PEG2-NH2 (hydrochloride) typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in powder or crystalline form and stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
(S,R,S)-AHPC-PEG2-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the AHPC core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
(S,R,S)-AHPC-PEG2-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules in chemical biology.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a crucial role in the development of targeted therapies for diseases such as cancer by enabling the selective degradation of disease-causing proteins.
Industry: Utilized in the production of specialized reagents and tools for biochemical research.
作用機序
The mechanism of action of (S,R,S)-AHPC-PEG2-NH2 (hydrochloride) involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The compound’s PEG2 linker enhances its solubility and facilitates its interaction with target proteins, making it an effective tool for targeted protein degradation .
類似化合物との比較
Similar Compounds
(S,R,S)-AHPC-PEG1-NH2 (hydrochloride): Similar structure but with a shorter PEG linker.
(S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 (hydrochloride): Contains a piperazine-pyridine moiety instead of the PEG linker.
(S,S,S)-AHPC hydrochloride: An inactive derivative used as a negative control in experiments
Uniqueness
(S,R,S)-AHPC-PEG2-NH2 (hydrochloride) is unique due to its specific PEG2 linker, which provides enhanced solubility and flexibility compared to other similar compounds. This makes it particularly effective in the synthesis of PROTACs and other molecules designed for targeted protein degradation .
特性
分子式 |
C28H42ClN5O6S |
|---|---|
分子量 |
612.2 g/mol |
IUPAC名 |
1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H |
InChIキー |
SYAOHFUUVWFWJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



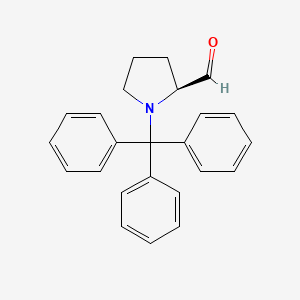

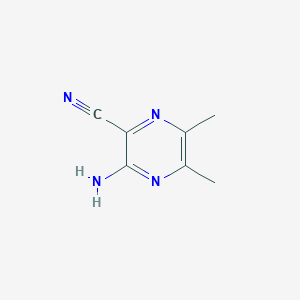

![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)
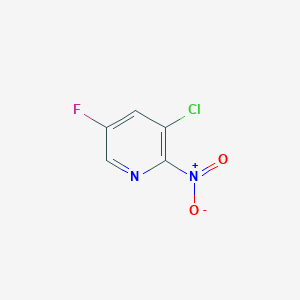

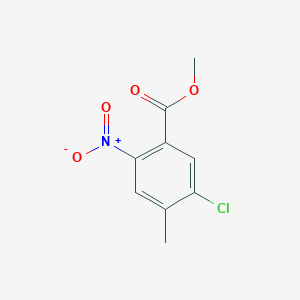
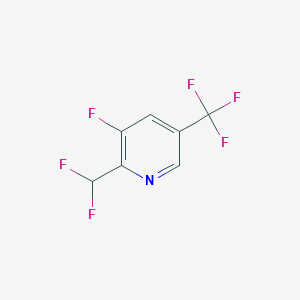
![[3-(Aminomethyl)phenoxy]acetic acid](/img/structure/B13650013.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)
